molecular formula C22H23NO2 B11983428 Pentyl 6-methyl-2-phenylquinoline-4-carboxylate

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B11983428
M. Wt: 333.4 g/mol
InChI Key: VNZLIWQRCRMEOO-UHFFFAOYSA-N
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Description

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C22H23NO2 and a molecular weight of 333.434 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves the esterification of 6-methyl-2-phenylquinoline-4-carboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring into a dihydroquinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and DNA. These interactions can lead to the modulation of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The pentyl group can affect the compound’s solubility, stability, and interaction with biological targets compared to its methyl or phenyl counterparts.

Biological Activity

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is a compound derived from the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their wide-ranging pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The structural modifications of quinoline compounds can significantly influence their biological activity. This compound is a specific derivative that has shown promise in various studies.

Anticancer Activity

Recent research has highlighted the potential of quinoline derivatives as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. For instance, a study focused on the synthesis and evaluation of 2-phenylquinoline-4-carboxylic acid derivatives demonstrated that certain compounds exhibited significant HDAC inhibitory activity. The compound D28, closely related to this compound, showed a potent inhibition rate of 74.91% at a concentration of 2 µM against K562 cells (a human leukemia cell line) .

Table 1: Inhibitory Activity of Quinoline Derivatives Against HDACs

CompoundInhibition Rate (%) at 2 µM
D1163.49
D1274.91
D2366.16
D2468.00
D2874.91

The mechanism of action involves the induction of cell cycle arrest at the G2/M phase, which is crucial for halting cancer cell proliferation .

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been extensively studied. For example, a series of synthesized compounds based on the structure of phenylquinoline-4-carboxylic acid were evaluated for their antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli. Among these compounds, those with higher lipophilicity displayed enhanced antibacterial activity .

Table 2: Antibacterial Activity of Quinoline Derivatives

CompoundTarget BacteriaActivity Level
Compound 5aS. aureusSignificant
Compound 5bMRSAModerate
Compound 5cE. coliHigh
Compound 5dPseudomonas aeruginosaWeak

The results indicated that structural modifications could enhance binding affinity to bacterial enzymes, leading to increased antibacterial potency .

Mechanistic Studies

Kinetic studies have revealed that certain quinoline derivatives exhibit dual-target inhibition mechanisms against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases . This multi-target approach is promising for developing therapeutics with fewer side effects.

Case Studies

  • Case Study on Anticancer Effects :
    A study involving K562 cells treated with compound D28 showed a dose-dependent increase in G2/M phase arrest from 3.44% (control) to 32.57% (at 2 µM). This indicates that this compound could be an effective agent in cancer therapy by inducing apoptosis through cell cycle modulation .
  • Case Study on Antibacterial Efficacy :
    In another investigation, compounds derived from quinoline structures were tested against clinical isolates of E. coli. The most active compound exhibited an IC50 value comparable to standard antibiotics like ampicillin, suggesting its potential as an alternative treatment option .

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

pentyl 6-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C22H23NO2/c1-3-4-8-13-25-22(24)19-15-21(17-9-6-5-7-10-17)23-20-12-11-16(2)14-18(19)20/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3

InChI Key

VNZLIWQRCRMEOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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